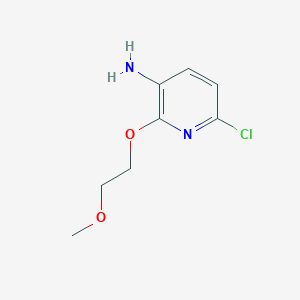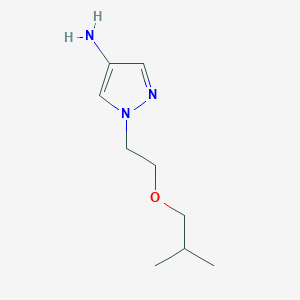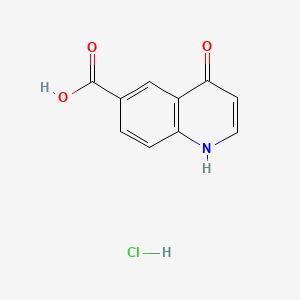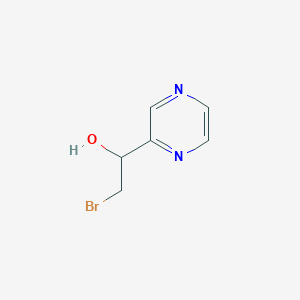
1-(5-Hydroxypentyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Hydroxypentyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid is a synthetic compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
The synthesis of 1-(5-Hydroxypentyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2,3-triazole, 5-bromopentanol, and propyl bromide.
Formation of Hydroxypentyl Side Chain: The hydroxypentyl side chain is introduced by reacting 1,2,3-triazole with 5-bromopentanol under basic conditions, typically using a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Introduction of Propyl Group: The propyl group is then attached to the triazole ring through a nucleophilic substitution reaction with propyl bromide.
Carboxylation: The final step involves the carboxylation of the triazole ring to introduce the carboxylic acid group. This can be achieved using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-(5-Hydroxypentyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the hydroxypentyl side chain can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Major products formed from these reactions include ketones, alcohols, esters, and various substituted triazole derivatives.
Applications De Recherche Scientifique
1-(5-Hydroxypentyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(5-Hydroxypentyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Interacting with Receptors: The compound may interact with cellular receptors, leading to changes in cell signaling and gene expression.
Disrupting Cell Membranes: It can disrupt the integrity of cell membranes, leading to cell death in microbial and cancer cells.
Comparaison Avec Des Composés Similaires
1-(5-Hydroxypentyl)-5-propyl-1h-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(5-Hydroxypentyl)-1h-indole-3-carboxylic acid: This compound has a similar hydroxypentyl side chain but differs in the core structure, which is an indole instead of a triazole.
1-(4-Pentenyl)-1h-indole-3-carboxylic acid: This compound has a similar side chain with a double bond but differs in the core structure and the presence of a carboxylic acid group.
5-Fluoro-1-(5-hydroxypentyl)-1h-indole-3-carboxylic acid: This compound has a fluorine atom in the side chain, which can significantly alter its chemical and biological properties.
The uniqueness of this compound lies in its triazole core structure, which imparts distinct chemical reactivity and potential biological activities compared to its indole-based counterparts.
Propriétés
Formule moléculaire |
C11H19N3O3 |
|---|---|
Poids moléculaire |
241.29 g/mol |
Nom IUPAC |
1-(5-hydroxypentyl)-5-propyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H19N3O3/c1-2-6-9-10(11(16)17)12-13-14(9)7-4-3-5-8-15/h15H,2-8H2,1H3,(H,16,17) |
Clé InChI |
ZFFAVJXZYXQXTD-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(N=NN1CCCCCO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[(1-methyl-2,3-dihydro-1H-indol-5-yl)amino]propane-1,2-diol](/img/structure/B13624721.png)





